[5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
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Overview
Description
5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone: is a complex organic compound that features a pyrazoline ring fused with a benzodioxole and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of chalcones with hydrazine derivatives under acidic conditions. The reaction is often carried out in ethanol with glacial acetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolines with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity .
Biology: In biological research, it is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, particularly against prostate and pancreatic cancer cell lines .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound in analytical studies .
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with cellular proteins and enzymes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 1,3-Benzodioxol-5-yl(3,4,5-trimethoxyphenyl)methanone
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone exhibits unique structural features that enhance its biological activity. The presence of the benzodioxole moiety is particularly significant in its interaction with biological targets .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-23(17-9-5-2-6-10-17)25-20(14-19(24-25)16-7-3-1-4-8-16)18-11-12-21-22(13-18)28-15-27-21/h1-13,20H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJROLWJRDFTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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